molecular formula C15H13FN2O2 B2457408 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione CAS No. 2380071-61-2

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione

Cat. No. B2457408
CAS RN: 2380071-61-2
M. Wt: 272.279
InChI Key: WKBVAPOLNSPQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained attention in the scientific community due to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the complexity of its synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are various future directions for the study of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient and accessible synthesis methods for this compound.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method is complex, but its potential benefits warrant further investigation. Future research could focus on exploring its mechanism of action, identifying potential targets for drug development, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione is a multi-step process. The first step involves the synthesis of 6-fluoro-3-prop-2-enylquinazoline-2,4-dione by reacting 6-fluoro-3-nitroquinazoline-2,4-dione with propargyl alcohol in the presence of a base. The second step involves the reaction of 6-fluoro-3-prop-2-enylquinazoline-2,4-dione with 1-bromo-2-butene in the presence of a base to yield this compound.

Scientific Research Applications

1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-but-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-3-5-9-17-13-7-6-11(16)10-12(13)14(19)18(8-4-2)15(17)20/h4,6-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVAPOLNSPQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C=C(C=C2)F)C(=O)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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